molecular formula C8H10BrN B151466 (3-Bromobenzyl)methylamine CAS No. 67344-77-8

(3-Bromobenzyl)methylamine

Cat. No. B151466
CAS RN: 67344-77-8
M. Wt: 200.08 g/mol
InChI Key: QCEANFBGRBLXHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, an efficient synthesis of a brominated pyridine derivative is described, which involves the reaction of a difluoropyridine carboxylate with methylamine and subsequent regioselective reactions to introduce the bromine atom . Although this synthesis is for a different compound, the methodologies used, such as nucleophilic substitution and bromination, could potentially be applied to the synthesis of (3-Bromobenzyl)methylamine.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex, as seen in the crystal structure analysis of a benzoxazine dimer . While this paper does not directly discuss (3-Bromobenzyl)methylamine, it does highlight the importance of understanding the molecular structure, which can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of brominated compounds is also a subject of research. For example, the synthesis and reactions of a brominated enoate are discussed, which behaves as a synthetic equivalent in reactions with nucleophiles . This suggests that (3-Bromobenzyl)methylamine could also undergo similar nucleophilic reactions due to the presence of the bromine atom, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. The vibrational assignments of a related compound, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, are studied to understand its structure-property relationships . Although not directly about (3-Bromobenzyl)methylamine, such studies are crucial for predicting the behavior of brominated amines in different conditions.

Scientific Research Applications

  • Marine Biology Applications : A study by Xu et al. (2013) discovered a new bromophenol, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl sulphoxide, from the marine red alga Symphyocladia latiuscula. This compound demonstrated moderate antifungal activity, showcasing the potential of (3-Bromobenzyl)methylamine derivatives in marine biology and antifungal research (Xu et al., 2013).

  • Chemical Synthesis : Cheguillaume et al. (2003) reported the synthesis of alpha,alpha-difluoro-beta-alanine using a derivative of (3-Bromobenzyl)methylamine. This highlights its role in the synthesis of biologically active compounds, particularly in the field of organic chemistry (Cheguillaume et al., 2003).

  • Pharmaceutical Applications : Romanenko et al. (2020) explored the synthesis and physical-chemical properties of 8-amino derivatives of 7-m-bromobenzyl-3-methylxanthine, a compound related to (3-Bromobenzyl)methylamine. These compounds have potential applications in the development of new drugs, demonstrating the versatility of (3-Bromobenzyl)methylamine in pharmaceutical research (Romanenko et al., 2020).

  • Macropolycyclic Compound Synthesis : Yakushev et al. (2014) utilized (3-Bromobenzyl)methylamine derivatives in the synthesis of novel macrobicyclic and macrotricyclic compounds, showcasing its importance in the development of complex organic compounds with potential industrial and research applications (Yakushev et al., 2014).

  • Neurodegenerative Disease Management : Research by Paudel et al. (2020) on bromophenols, including derivatives of (3-Bromobenzyl)methylamine, revealed their potential as human monoamine oxidase-A inhibitors and dopamine receptor agonists, offering avenues for the treatment of neurodegenerative diseases like Parkinson's and schizophrenia (Paudel et al., 2020).

Safety And Hazards

“(3-Bromobenzyl)methylamine” is considered to be a hazardous substance and should be handled with care . It may cause skin burns, eye damage, and respiratory irritation . Proper safety precautions should be followed when working with this compound .

properties

IUPAC Name

1-(3-bromophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEANFBGRBLXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217694
Record name Benzenemethanamine, 3-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzyl)methylamine

CAS RN

67344-77-8
Record name Benzenemethanamine, 3-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067344778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-bromophenyl)methyl](methyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Singer, AW Andrews, SM Guo - Journal of Medicinal …, 1986 - ACS Publications
(6) Singer, GM; Taylor, HW; Lijinaky, W. Chem.-Biol. Inter-act. 1977, 19, 133. mutagenicity and carcinogenicity of nitrosamines that the biological response depends on a combination of …
Number of citations: 16 pubs.acs.org
LA Peterson - Chemical research in toxicology, 1997 - ACS Publications
The ability of rat tissues to activate the esophageal carcinogen, N-nitrosobenzylmethylamine (NBzMA), to a DNA benzylating intermediate was investigated. [3- 3 H]NBzMA was …
Number of citations: 23 pubs.acs.org

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